7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, along with phenyl and fluorophenyl substituents. The presence of these functional groups contributes to its potential biological activities and makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Pyridazine Ring Formation: The pyridazine ring is then constructed by reacting the thiazole intermediate with hydrazine derivatives.
Substitution Reactions: The phenyl and fluorophenyl groups are introduced through substitution reactions using suitable aryl halides and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and bases like potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridazines: Compounds with similar thiazole and pyridazine ring structures.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups with similar biological activities.
Uniqueness
7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-methyl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-13-22-18-19(26-13)17(15-7-9-16(21)10-8-15)23-24(20(18)25)12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTUGTWBSVXVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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